Methylscopolamine bromide

Description

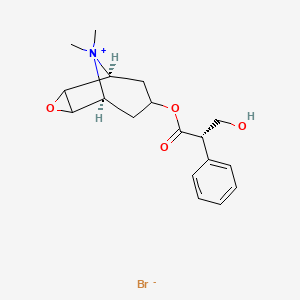

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24BrNO4 |

|---|---|

Molecular Weight |

398.3 g/mol |

IUPAC Name |

[(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14+,15+,16?,17?;/m1./s1 |

InChI Key |

CXYRUNPLKGGUJF-JIRGPDKYSA-M |

Isomeric SMILES |

C[N+]1([C@H]2CC(C[C@H]1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Muscarinic Receptor Subtype Selectivity of Methylscopolamine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of methylscopolamine bromide, also known as N-methylscopolamine. Methylscopolamine is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its utility in research, particularly as the radiolabeled ligand [³H]-N-methylscopolamine ([³H]-NMS), is pivotal for the characterization of muscarinic receptor pharmacology. This document details its binding affinity across all five human muscarinic receptor subtypes (M1-M5), outlines the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

Core Data: Binding Affinity of this compound

This compound generally exhibits high affinity across all five muscarinic receptor subtypes with minimal selectivity. The presented data, derived from radioligand binding studies, underscores its character as a non-selective muscarinic antagonist. This property is fundamental to its widespread use as a research tool for labeling the entire muscarinic receptor population in a given tissue or cell preparation.

| Receptor Subtype | Dissociation Constant (Kd) in pM | Source |

| M1 | 180 | [Jakubík et al., 1997] |

| M2 | 215 | [Jakubík et al., 1997] |

| M3 | 110 | [Jakubík et al., 1997] |

| M4 | 120 | [Jakubík et al., 1997] |

| M5 | Not explicitly stated, but pharmacological profile is similar to M3 | [Watson et al., 1999] |

Note: The Kd values for M1-M4 are for [³H]-N-methylscopolamine binding to cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. The pharmacological profile of the M5 receptor has been shown to be very similar to that of the M3 receptor for a range of antagonists.

Key Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype. This compound, as an antagonist, blocks the initiation of these pathways by preventing the binding of the endogenous agonist, acetylcholine.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at muscarinic receptors involves several key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1] For muscarinic receptors, this is typically performed using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand in a competitive binding format to determine the inhibition constant (Ki) of an unlabeled compound.

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Unlabeled this compound as the competitor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. For each receptor subtype, three sets of reactions are prepared in triplicate:

-

Total Binding: Contains cell membranes and a fixed concentration of [³H]-NMS.

-

Non-specific Binding: Contains cell membranes, a fixed concentration of [³H]-NMS, and a high concentration of an unlabeled antagonist (e.g., atropine) to saturate all specific binding sites.

-

Competition Binding: Contains cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of unlabeled this compound.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For this compound, these assays confirm its antagonist activity.

The GTPγS binding assay measures the activation of G-proteins, which is an early event in GPCR signaling.[2] Antagonists like this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To demonstrate the antagonist effect of this compound on agonist-induced G-protein activation.

Methodology:

-

Cell membranes expressing the muscarinic receptor subtype of interest are incubated with a muscarinic agonist (e.g., carbachol) in the presence and absence of varying concentrations of this compound.

-

[³⁵S]GTPγS is added to the reaction mixture.

-

If the agonist activates the receptor, the associated G-protein will exchange GDP for [³⁵S]GTPγS.

-

The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.

-

This compound will cause a concentration-dependent decrease in the agonist-stimulated [³⁵S]GTPγS binding.

For M1, M3, and M5 receptors, which couple to Gq/11, antagonist activity can be measured by monitoring changes in intracellular calcium concentration.

Objective: To demonstrate the antagonist effect of this compound on agonist-induced calcium mobilization.

Methodology:

-

Whole cells expressing the M1, M3, or M5 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3]

-

The cells are then treated with varying concentrations of this compound followed by a fixed concentration of a muscarinic agonist.

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

-

This compound will cause a concentration-dependent inhibition of the agonist-induced increase in intracellular calcium.

Conclusion

This compound is a potent, non-selective antagonist of all five muscarinic acetylcholine receptor subtypes. Its high affinity and lack of selectivity make it an invaluable tool in pharmacology, particularly in its radiolabeled form, [³H]-N-methylscopolamine, for the characterization of muscarinic receptor expression and the determination of the binding affinities of other muscarinic ligands. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of compounds acting at muscarinic receptors. A thorough understanding of the binding characteristics and functional effects of standard antagonists like this compound is essential for the discovery and development of novel, subtype-selective muscarinic receptor modulators.

References

- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylscopolamine Bromide: A Technical Examination of Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide delves into the receptor selectivity profile of methylscopolamine, presenting quantitative binding data, detailed experimental methodologies, and an overview of the associated signaling pathways. Analysis of available binding affinity data indicates that this compound is a non-selective muscarinic antagonist , exhibiting high affinity across multiple muscarinic receptor subtypes (M1-M4), with a similar high affinity inferred for the M5 subtype. Its utility in research is often as a non-selective tool to probe the function of the muscarinic cholinergic system.

Introduction

Methylscopolamine, often used in its bromide salt form, is an anticholinergic agent that competitively inhibits the binding of acetylcholine to muscarinic receptors.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby primarily exerting its effects on the peripheral nervous system. This property has led to its clinical use in treating conditions such as peptic ulcers and gastrointestinal spasms by reducing gastric acid secretion and motility.[2] In the realm of research, its tritiated form, [³H]N-methylscopolamine ([³H]NMS), is a widely used radioligand for characterizing muscarinic receptors.[3] Understanding its selectivity, or lack thereof, across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.

Quantitative Binding Affinity Data

The selectivity of an antagonist is determined by its binding affinity for different receptor subtypes. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The available data for N-methylscopolamine (NMS), the active moiety of this compound, reveals high affinity for the M1, M2, M3, and M4 receptor subtypes, with only minor differences in affinity among them.

| Receptor Subtype | Ligand | Affinity (Kd) in pM | Cell Line | Reference |

| M1 | [³H]N-methylscopolamine | 180 | CHO | [4] |

| M2 | [³H]N-methylscopolamine | 215 | CHO | [4] |

| M3 | [³H]N-methylscopolamine | 110 | CHO | [4] |

| M4 | [³H]N-methylscopolamine | 120 | CHO | [4] |

| M5 | N-methylscopolamine | Inferred to be in a similar high-affinity (pM) range | - | [5][6] |

Note on M5 Affinity: Direct comparative binding studies including the M5 subtype for N-methylscopolamine are not as readily available. However, literature indicates that non-selective muscarinic antagonists like scopolamine and atropine (B194438) bind to all five subtypes.[5] Given that N-methylscopolamine is a derivative of scopolamine and is widely used as a non-selective antagonist in research, it is inferred to have a similarly high, picomolar affinity for the M5 receptor.[5][6]

Experimental Protocols

The determination of binding affinities for this compound typically involves radioligand binding assays using [³H]N-methylscopolamine. Below are detailed methodologies for such experiments.

Cell Culture and Membrane Preparation

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Lysis: Cells are harvested and washed with a cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubated on ice.

-

Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to ensure complete cell lysis.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and centrifuged again. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay. The membrane preparations are then stored at -80°C until use.

Radioligand Binding Assay ([³H]N-methylscopolamine)

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl and 5 mM MgCl₂, pH 7.4.

-

Incubation: The assay is performed in a 96-well plate. To each well, the following are added:

-

Cell membranes (containing a specific muscarinic receptor subtype).

-

[³H]N-methylscopolamine at a concentration close to its Kd.

-

For competition assays, varying concentrations of unlabeled this compound or other competing ligands are added.

-

For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is added.

-

-

Incubation Conditions: The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis to determine the Kd (from saturation binding experiments) or the IC50 and subsequently the Ki (from competition binding experiments) values.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects by activating distinct intracellular signaling cascades. The five subtypes are broadly categorized into two main signaling pathways based on their G-protein coupling.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to G-proteins of the Gq/11 family.[7] Activation of these receptors by acetylcholine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins of the Gi/o family. Upon activation, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.

Conclusion

Based on the available quantitative binding data, this compound is a non-selective muscarinic antagonist . It exhibits high, picomolar affinity for the M1, M2, M3, and M4 receptor subtypes, and by extension, is considered to have a similarly high affinity for the M5 subtype. This lack of selectivity makes it a valuable tool for general studies of the muscarinic system but underscores the need for caution when interpreting results where subtype-specific effects are being investigated. The detailed experimental protocols provided herein offer a framework for the accurate determination of muscarinic receptor binding affinities, while the signaling pathway diagrams illustrate the downstream consequences of muscarinic receptor activation and antagonism. For drug development professionals, the non-selective nature of methylscopolamine highlights the ongoing challenge and importance of designing novel ligands with greater subtype selectivity to achieve more targeted therapeutic effects with fewer side effects.

References

- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. scbt.com [scbt.com]

- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Methylscopolamine Bromide

This technical guide provides a comprehensive overview of the core chemical and physical properties of methylscopolamine bromide, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources to ensure accuracy and depth, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways.

Chemical Identity and Structure

This compound, a quaternary ammonium (B1175870) derivative of scopolamine, is a muscarinic antagonist.[1] Its chemical structure is fundamentally related to scopolamine, with the addition of a methyl group to the nitrogen atom, which results in a quaternary ammonium salt.[1] This structural modification has significant implications for its pharmacological activity and pharmacokinetic profile.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide[1] |

| CAS Number | 155-41-9[1][2][3] |

| Molecular Formula | C₁₈H₂₄BrNO₄[1][2] |

| Molecular Weight | 398.3 g/mol [1][4] |

| Synonyms | Methscopolamine (B88490) bromide, Hyoscine Methyl Bromide, Scopolamine Methylbromide[1][2] |

Physicochemical Properties

The physical and chemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. This compound presents as a white, odorless crystalline powder.[5][6]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | White crystals or a white odorless crystalline powder | [5][6] |

| Melting Point | ~225°C (with decomposition) | [1][5][6] |

| Solubility | Freely soluble in water; Slightly soluble in alcohol; Insoluble in acetone (B3395972) and chloroform. | [5][6] |

| Specific Solubility | DMF: 5 mg/ml; DMSO: 5 mg/ml; PBS (pH 7.2): 10 mg/ml | [3] |

| LogP | -2.58 | [1] |

| Topological Polar Surface Area | 59.1 Ų | [4] |

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][7][8] It blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[9][10] This inhibition of muscarinic receptors leads to a reduction in gastrointestinal motility and secretions, which is the basis for its therapeutic use in treating peptic ulcers and gastrointestinal hypermotility disorders.[9][11] As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, which minimizes central nervous system side effects.[11][12]

Figure 1: Mechanism of action of this compound as a muscarinic antagonist.

Pharmacokinetics

Being a quaternary ammonium salt, this compound is poorly and unreliably absorbed from the gastrointestinal tract, with total absorption estimated to be between 10 to 25%.[5][6] It is primarily excreted in the urine as unchanged drug and metabolites, with a substantial amount eliminated in the feces as unabsorbed drug.[12] Its distribution is largely limited to peripheral tissues due to its poor lipid solubility and inability to readily cross the blood-brain barrier.[12]

Experimental Protocols

The characterization of this compound relies on standard pharmaceutical analysis techniques to determine its physical and chemical properties.

A. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[13]

-

Principle: A small, uniform sample is heated at a controlled rate, and the temperature range from the initial melting (onset point) to complete liquefaction (clear point) is observed.[14] Pure substances typically exhibit a sharp melting point range.[15]

-

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[14][16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[14]

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[15]

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15]

-

Figure 2: Experimental workflow for melting point determination by the capillary method.

B. Solubility Assessment

-

Principle: Solubility is determined by adding increasing amounts of the solute (this compound) to a fixed volume of a solvent at a specific temperature until saturation is reached.

-

Methodology:

-

A known volume of the solvent (e.g., water, ethanol) is placed in a container at a controlled temperature.

-

Small, accurately weighed portions of this compound are incrementally added.

-

The mixture is agitated continuously until the solid is fully dissolved.

-

The process is repeated until a saturated solution is formed (i.e., solid material remains undissolved).

-

The total mass of the dissolved solid is used to calculate the solubility, often expressed in mg/mL.

-

C. Purity Analysis via High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The retention time and peak area can be used to identify and quantify the main compound and any impurities.

-

Methodology:

-

Standard and Sample Preparation: A standard solution of known concentration and a solution of the test sample of this compound are prepared in a suitable solvent.

-

Chromatographic Conditions: A suitable HPLC column (e.g., C18) and mobile phase are selected. The flow rate, column temperature, and detector wavelength are optimized.

-

Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Data Interpretation: The resulting chromatograms are analyzed. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks.

-

Classification and Relationships

The properties and actions of this compound can be understood through its hierarchical classification.

References

- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methscopolamine Bromide [drugfuture.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Methscopolamine Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. drugs.com [drugs.com]

- 6. Methscopolamine Bromide Tablets, USP 5 mg [dailymed.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Deep Scientific Insights on methscopolamine bromide's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 9. Articles [globalrx.com]

- 10. What is Methscopolamine Bromide used for? [synapse.patsnap.com]

- 11. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]

- 12. Methscopolamine Bromide: Uses, Side Effects & Dosage | Healio [healio.com]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Melting Point Test - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Synthesis of Methylscopolamine Bromide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylscopolamine bromide, a quaternary ammonium (B1175870) compound derived from scopolamine (B1681570). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualization of relevant biological pathways and experimental workflows.

Introduction

This compound is a peripherally acting muscarinic antagonist. Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects associated with its tertiary amine precursor, scopolamine. This property makes it a valuable tool in research for studying peripheral muscarinic receptor function and as a therapeutic agent for conditions such as peptic ulcers and gastrointestinal spasms.[1][2][3] This guide will detail the chemical synthesis of this compound, its mechanism of action, and relevant experimental protocols.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of scopolamine. This reaction, a classic example of a Menschutkin reaction, involves the quaternization of the tertiary amine in the scopolamine molecule with a methylating agent, typically methyl bromide.[1]

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |

| Scopolamine | C₁₇H₂₁NO₄ | 303.35 | - | - |

| Methyl Bromide | CH₃Br | 94.94 | Colorless gas | Soluble in organic solvents |

| This compound | C₁₈H₂₄BrNO₄ | 398.30 | White crystalline powder | Freely soluble in water, slightly soluble in alcohol, insoluble in acetone (B3395972) and chloroform.[2] |

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound based on analogous quaternization reactions of tropane (B1204802) alkaloids. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Scopolamine hydrobromide

-

Anhydrous sodium carbonate

-

Methyl bromide (as a solution in a suitable solvent or generated in situ)

-

Anhydrous acetonitrile or tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Free-basing of Scopolamine:

-

Dissolve scopolamine hydrobromide in water.

-

Add a saturated solution of sodium carbonate to basify the solution (pH > 9).

-

Extract the free base scopolamine with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain scopolamine free base.

-

-

N-methylation:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the scopolamine free base in anhydrous acetonitrile or THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methyl bromide in a suitable solvent.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period. The reaction time can vary, and progress should be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If not, add diethyl ether to the reaction mixture to induce precipitation of the crude this compound.

-

Wash the crude product with cold diethyl ether to remove any unreacted starting material and byproducts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

-

Dry the final product under vacuum.

-

Quantitative Data from Synthesis

| Parameter | Value |

| Purity (by HPLC) | ≥97.0%[4] |

| Impurities (by HPLC) | |

| Tropic acid | ≤0.1%[4] |

| Scopolamine hydrobromide | ≤0.1%[4] |

| Methylatropine bromide | ≤0.1%[4] |

| Apomethscopolamine bromide | ≤0.1%[4] |

| Any other individual impurity | ≤0.1%[4] |

| Total impurities | ≤0.5%[4] |

| Loss on Drying | ≤2.0%[4] |

| Residue on Ignition | ≤0.1%[4] |

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are involved in a wide range of physiological functions. This compound non-selectively blocks these receptors in the peripheral nervous system.

The signaling pathways of mAChRs are primarily divided into two main branches based on the G-protein they couple with:

-

M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

A common application for this compound in research is to characterize the binding affinity of new compounds to muscarinic receptors. A competitive radioligand binding assay is a standard method for this purpose.

The workflow for a typical competitive binding assay is as follows:

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Method for Competitive Radioligand Binding Assay

-

Preparation of Reagents:

-

Cell Membranes: Prepare membranes from cells or tissues known to express the muscarinic receptor subtype of interest.

-

Radioligand: A commonly used radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS). Prepare a working solution at a concentration close to its Kd value.

-

Test Compound: Prepare a series of dilutions of the unlabeled test compound.

-

Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains cell membranes and radioligand.

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate all receptors.

-

Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Detection and Analysis:

-

Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, its mechanism of action as a muscarinic antagonist, and a typical experimental workflow for its use in research. The provided information is intended to assist researchers and drug development professionals in the effective synthesis and application of this important pharmacological tool. Adherence to proper laboratory safety protocols is essential when performing the described chemical synthesis.

References

Methylscopolamine Bromide: A Quaternary Ammonium Antimuscarinic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylscopolamine bromide is a peripherally acting antimuscarinic agent, classified as a quaternary ammonium (B1175870) compound.[1] Its chemical structure, derived from the methylation of scopolamine (B1681570), imparts a permanent positive charge, which significantly influences its pharmacokinetic and pharmacodynamic properties.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its core chemical and pharmacological characteristics, analytical methodologies, and relevant experimental protocols.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[4][5] Its quaternary ammonium structure renders it highly polar and freely soluble in water.[4][6]

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₄BrNO₄ | [7] |

| Molecular Weight | 398.30 g/mol | [8] |

| Melting Point | Approximately 225°C with decomposition | [4] |

| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in acetone (B3395972) and chloroform.[4] | [4][6] |

| Appearance | White crystals or a white, odorless crystalline powder.[4][5] | [4][5] |

| pKa | Not applicable (quaternary ammonium compound) | |

| LogP | -2.58 | [3] |

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[2][9] These receptors are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5).[10] this compound blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting parasympathetic nerve stimulation.[9]

The antagonism of muscarinic receptors by this compound leads to a variety of physiological effects, including reduced gastrointestinal motility and secretion, mydriasis (pupil dilation), and inhibition of salivary and sweat gland secretion.[2] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects with minimal central nervous system involvement.[11]

Signaling Pathways

Muscarinic receptors are coupled to different G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.[10]

-

Gq-Coupled Pathway (M1, M3, M5): Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade prevents the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[1]

-

Gi-Coupled Pathway (M2, M4): By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, thereby indirectly maintaining levels of cyclic adenosine (B11128) monophosphate (cAMP).[12]

Receptor Binding Affinity

As a non-selective muscarinic antagonist, this compound exhibits affinity for all five muscarinic receptor subtypes. The reported binding affinities (Ki) can vary depending on the tissue and experimental conditions.

| Receptor Subtype | Ki (nM) - Approximate | Reference |

| M1 | High Affinity | [9][13] |

| M2 | High Affinity | [3][14] |

| M3 | High Affinity | [15] |

| M4 | High Affinity | [14] |

| M5 | High Affinity (Inferred) | [10] |

| Note: Specific Ki values for all subtypes are not consistently reported in a single study. The table reflects the general high-affinity, non-selective nature of the compound. |

Pharmacokinetics

The quaternary ammonium structure of this compound significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Description | Reference |

| Absorption | Poor and variable oral absorption (10-25%) due to its high polarity and permanent charge.[4] | [4][11] |

| Distribution | Primarily restricted to the periphery, with limited ability to cross the blood-brain barrier.[11] | [11] |

| Metabolism | Primarily metabolized in the liver.[16] | [16] |

| Excretion | Excreted in the urine as unchanged drug and metabolites, and in the feces as unabsorbed drug.[11] | [11] |

| Onset of Action | Approximately 1 hour after oral administration. | [4] |

| Duration of Action | 4 to 6 hours. | [4] |

| Tmax (Oral) | Not consistently reported. | |

| Cmax (Oral) | Not consistently reported. | |

| AUC (Oral) | Not consistently reported. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of scopolamine with a methylating agent, such as methyl bromide.[3]

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve scopolamine in a suitable solvent (e.g., acetonitrile).

-

Addition of Methylating Agent: Add methyl bromide to the solution. The reaction is typically performed under an inert atmosphere.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound in pharmaceutical formulations are commonly determined using a validated HPLC method, such as the one described in the United States Pharmacopeia (USP).[17]

Chromatographic Conditions (Based on USP monograph):

| Parameter | Specification |

| Column | L1 packing (C18) |

| Mobile Phase | A gradient mixture of a buffer solution (e.g., sodium 1-hexanesulfonate and monobasic potassium phosphate) and acetonitrile.[17] |

| Flow Rate | Typically 1.0 - 2.0 mL/min |

| Detection | UV at 210 nm[5] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled |

Methodology:

-

Standard Preparation: Accurately weigh and dissolve a known amount of USP this compound Reference Standard in the mobile phase to prepare a standard solution of known concentration.

-

Sample Preparation: For tablets, accurately weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a known amount of this compound, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

-

Chromatography: Inject equal volumes of the standard and sample preparations into the chromatograph.

-

Analysis: Compare the peak area of this compound in the sample chromatogram to that in the standard chromatogram to calculate the quantity of the drug in the sample.

Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of this compound for muscarinic receptors.[12]

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

This compound (unlabeled competitor).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and cocktail.

Methodology:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized quaternary ammonium antimuscarinic agent with established peripheral anticholinergic effects. Its distinct physicochemical properties, resulting from its permanent positive charge, dictate its pharmacokinetic profile, limiting its systemic absorption and central nervous system penetration. The detailed experimental protocols for its synthesis, analysis, and receptor binding provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of its mechanism of action at the molecular level, particularly its interaction with the various muscarinic receptor subtypes and their downstream signaling pathways, is crucial for its continued therapeutic application and the development of novel, more selective antimuscarinic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DailyMed - METHSCOPOLAMINE BROMIDE tablet [dailymed.nlm.nih.gov]

- 5. wjpps.com [wjpps.com]

- 6. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 7. drugs.com [drugs.com]

- 8. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 9. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Methscopolamine Bromide: Uses, Side Effects & Dosage | Healio [healio.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by alpha-truxillic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Articles [globalrx.com]

- 17. Methscopolamine Bromide [drugfuture.com]

A Foundational Guide to Peripheral Cholinergic Blockade for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the foundational principles of peripheral cholinergic blockade, designed for researchers, scientists, and professionals involved in drug development. The document details the core signaling pathways of the peripheral cholinergic nervous system, outlines key experimental protocols for studying cholinergic blockade, and presents quantitative data on the binding affinities of various antagonist drugs.

Introduction to the Peripheral Cholinergic System

The peripheral nervous system (PNS) utilizes the neurotransmitter acetylcholine (B1216132) (ACh) to control a vast array of physiological processes.[1] Cholinergic signaling is fundamental to the functions of the autonomic nervous system (both parasympathetic and sympathetic ganglia) and the somatic nervous system (at the neuromuscular junction).[2][3] The actions of ACh are mediated by two main classes of receptors: nicotinic and muscarinic receptors.[3][4]

Nicotinic receptors , ligand-gated ion channels, are found at the neuromuscular junction and in autonomic ganglia.[2][3] Their activation leads to rapid depolarization of the postsynaptic membrane, resulting in muscle contraction or nerve impulse transmission.[2]

Muscarinic receptors are G-protein coupled receptors (GPCRs) located on the effector organs of the parasympathetic nervous system, such as the heart, smooth muscle, and exocrine glands, as well as in autonomic ganglia.[2][4] These receptors mediate the diverse effects of parasympathetic stimulation, including regulation of heart rate, smooth muscle tone, and glandular secretions.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and tissue distribution.[1][5]

Peripheral cholinergic blockade involves the use of antagonist compounds that inhibit the action of acetylcholine at these receptors, leading to a wide range of physiological effects. These antagonists are crucial tools in both research and clinical practice for modulating cholinergic activity.

Signaling Pathways in the Peripheral Cholinergic System

The physiological effects of acetylcholine are dictated by the specific receptor subtype it binds to and the subsequent intracellular signaling cascade that is initiated.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ionotropic receptors that, upon binding of acetylcholine, undergo a conformational change to open a non-selective cation channel.[3] This allows the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions, leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential (EPSP). At the neuromuscular junction, this triggers muscle contraction.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are GPCRs that are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to distinct downstream signaling cascades.[1]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[6] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[6]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization and a decrease in cellular excitability, which is the mechanism for slowing heart rate.

Quantitative Analysis of Peripheral Cholinergic Blockade

The potency and selectivity of cholinergic antagonists are critical parameters in drug development. These are typically quantified by determining the binding affinity (Ki) and functional inhibition (IC50) of a compound for the different receptor subtypes.

Binding Affinities of Common Muscarinic Antagonists

The following table summarizes the binding affinities (Ki or pKi values) of several commonly used muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |

| Atropine (B194438) | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | Non-selective[7][8] |

| Scopolamine (B1681570) | - | - | - | - | - | Non-selective antagonist[9] |

| Ipratropium | 2.9 (IC50) | 2.0 (IC50) | 1.7 (IC50) | - | - | Non-selective[10][11] |

| Tiotropium | Similar affinity for M1-M5 | Similar affinity for M1-M5 | Similar affinity for M1-M5 | Similar affinity for M1-M5 | Similar affinity for M1-M5 | Kinetically selective for M1/M3 over M2[12][13][14] |

| Glycopyrrolate | 0.60 | 0.03 | - | - | - | Non-selective for M1-M3[15][16] |

| Pirenzepine (B46924) | ~12-21 | ~168-310 | Low affinity | Intermediate affinity | Low affinity | M1-selective[17][18] |

| Darifenacin | pKi: 8.2 | pKi: 7.4 | pKi: 9.1 | pKi: 7.3 | pKi: 8.0 | M3-selective[6] |

| Oxybutynin | High affinity | Lower affinity | High affinity | - | - | M1/M3 selective over M2[19][20][21] |

| Tolterodine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective for M1-M5[3][22] |

| Solifenacin (B1663824) | 26 | 170 | 12 | 110 | 31 | M3-selective[2][23] |

Note: Ki values can vary depending on the experimental conditions and tissue source. pKi is the negative logarithm of the Ki value.

Experimental Protocols for Studying Peripheral Cholinergic Blockade

A variety of in vitro and in vivo experimental models are employed to characterize the effects of peripheral cholinergic antagonists.

In Vitro Methods

Radioligand binding assays are a fundamental technique for determining the affinity of a drug for a specific receptor subtype. These assays measure the displacement of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) by an unlabeled test compound.

Detailed Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Harvest cells and resuspend in a lysis buffer.

-

Homogenize the cell suspension and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.[23]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Wells containing assay buffer, a fixed concentration of radioligand (e.g., [3H]-NMS), and the membrane preparation.

-

Non-specific Binding (NSB): Wells containing assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 1-10 µM atropine) to saturate all specific binding sites.

-

Competitive Binding: Wells containing assay buffer, radioligand, membrane preparation, and varying concentrations of the unlabeled test compound.[23]

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[2]

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[2]

-

-

Quantification:

-

Dry the filter mat and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][23]

-

Isolated organ bath experiments allow for the functional characterization of cholinergic antagonists on intact tissues. These assays measure the ability of an antagonist to inhibit the contractile response of a tissue (e.g., bladder, ileum, trachea) to a cholinergic agonist.

Detailed Protocol for Isolated Tissue Contractility Assay:

-

Tissue Preparation:

-

Euthanize an appropriate animal model (e.g., guinea pig, rat) and dissect the target organ (e.g., urinary bladder, colon).

-

Prepare strips of the tissue (e.g., longitudinal or circular muscle) of appropriate dimensions.[24]

-

-

Apparatus Setup:

-

Suspend the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[14][24]

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer to record contractile activity.[24]

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).[14]

-

Induce a contractile response by adding a cholinergic agonist (e.g., carbachol, acetylcholine) to the organ bath in a cumulative concentration-dependent manner to establish a baseline dose-response curve.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a specific concentration of the antagonist for a predetermined time.

-

Repeat the cumulative addition of the agonist in the presence of the antagonist.

-

-

Data Analysis:

-

Measure the magnitude of the contractile response at each agonist concentration.

-

Compare the dose-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a rightward shift in the dose-response curve.

-

The potency of the antagonist can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

-

In Vivo Methods

In vivo models are essential for evaluating the physiological effects and pharmacokinetic/pharmacodynamic properties of cholinergic antagonists in a whole-organism context.

Blockade of muscarinic receptors in the salivary glands leads to a reduction in saliva production (antisialagogue effect). This can be quantified in animal models or human subjects.

Protocol for Measuring Atropine's Effect on Salivary Flow:

-

Subject Preparation:

-

Use an appropriate animal model (e.g., rats) or human volunteers.

-

Establish a baseline salivary flow rate. For stimulated saliva, a secretagogue like pilocarpine (B147212) can be administered. For unstimulated saliva, collection is done at rest.

-

-

Drug Administration:

-

Saliva Collection:

-

Quantification and Analysis:

-

Determine the volume or weight of saliva collected at each time point.

-

Calculate the percentage reduction in salivary flow rate compared to baseline.

-

A study in children showed that sublingual atropine (0.01 mg/kg) reduced unstimulated salivary flow by 80.3% and stimulated flow by 79.4% at 90 minutes.[19] In rats, chronic atropine administration was shown to decrease the protein concentration of parotid saliva.[26]

-

The size of the pupil is controlled by the opposing actions of the parasympathetic (constriction via muscarinic receptors on the iris sphincter muscle) and sympathetic nervous systems. Cholinergic antagonists that block muscarinic receptors in the iris cause mydriasis (pupil dilation).

Protocol for Assessing Pupillary Response to Cholinergic Agents:

-

Subject and Environment:

-

Use an appropriate animal model (e.g., mice) or human volunteers.

-

Conduct the experiment under controlled and constant lighting conditions to minimize light-induced pupillary changes.[27]

-

-

Instrumentation:

-

Use a computerized infrared pupillometer for accurate and non-invasive measurement of pupil diameter.[17]

-

-

Procedure:

-

Record baseline pupil diameter.

-

Administer a topical cholinergic antagonist (e.g., tropicamide) to one or both eyes.[17]

-

Measure pupil diameter at regular intervals to track the time course of mydriasis.

-

To assess the reversal of blockade, a cholinergic agonist (e.g., pilocarpine) can be subsequently administered.[17]

-

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline at each time point.

-

Compare the pupillary response between treatment and control (e.g., placebo-treated) groups.

-

Conclusion

The foundational research on peripheral cholinergic blockade provides a robust framework for understanding the mechanisms of action of cholinergic antagonists and for the development of novel therapeutics. A thorough characterization of the signaling pathways, combined with quantitative analysis of drug-receptor interactions using the detailed experimental protocols outlined in this guide, is essential for advancing this field. The ability to selectively target specific muscarinic receptor subtypes holds significant promise for developing drugs with improved efficacy and reduced side effect profiles for a variety of clinical conditions.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. ics.org [ics.org]

- 7. apexbt.com [apexbt.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. medchemexpress.com [medchemexpress.com]

- 12. droracle.ai [droracle.ai]

- 13. droracle.ai [droracle.ai]

- 14. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. axonmedchem.com [axonmedchem.com]

- 22. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. apexbt.com [apexbt.com]

- 24. researchgate.net [researchgate.net]

- 25. selleckchem.com [selleckchem.com]

- 26. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Investigation of Methylscopolamine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its inability to cross the blood-brain barrier restricts its effects to the peripheral nervous system, making it a valuable therapeutic agent for various gastrointestinal disorders. This technical guide provides an in-depth overview of the core findings from early-stage investigations into the effects of this compound. It summarizes quantitative data on its receptor binding affinity, discusses its mechanism of action through key signaling pathways, and details relevant experimental protocols for its preclinical evaluation.

Introduction

This compound is an anticholinergic agent that competitively inhibits muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. By blocking these receptors, particularly in the gastrointestinal tract, this compound reduces gastric acid secretion and decreases gastrointestinal motility, making it effective in the adjunctive treatment of peptic ulcers.[1] Unlike its parent compound, scopolamine, methylscopolamine's quaternary ammonium structure limits its passage across the blood-brain barrier, thereby minimizing central nervous system side effects.[2] This peripherally selective profile is a key characteristic that has driven its clinical use.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The therapeutic effects of methylscopolamine in the gastrointestinal tract are primarily mediated through the blockade of M1 and M3 receptors.

-

M1 Receptor Blockade: In the stomach, M1 receptors on enterochromaffin-like (ECL) cells are involved in histamine (B1213489) release, which in turn stimulates acid secretion from parietal cells. Antagonism of M1 receptors by methylscopolamine can reduce this histamine-mediated acid secretion.

-

M3 Receptor Blockade: M3 receptors are predominantly found on smooth muscle cells and secretory glands. Their blockade by methylscopolamine directly inhibits acetylcholine-induced smooth muscle contraction, leading to decreased gastrointestinal motility and spasmolytic effects. Furthermore, antagonism of M3 receptors on parietal cells directly reduces gastric acid secretion.

Signaling Pathways

The binding of acetylcholine to M1 and M3 muscarinic receptors activates Gq/11 G-proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction and acid secretion. This compound, by blocking the initial receptor activation, inhibits this entire signaling cascade.

References

- 1. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Methylscopolamine Bromide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of methylscopolamine bromide. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's synthesis, mechanism of action, and the experimental methodologies used to characterize it. This document includes a historical timeline of its development, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of this quaternary ammonium (B1175870) antimuscarinic agent.

Introduction

This compound, also known as methscopolamine (B88490) bromide, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine (B1681570), its structure confers a positive charge, which limits its ability to cross the blood-brain barrier. This property significantly reduces central nervous system side effects compared to its tertiary amine precursor, scopolamine, making it a valuable therapeutic agent for various peripheral cholinergic-mediated conditions.

Historically, this compound was primarily used as an adjunctive therapy for peptic ulcers to reduce gastric acid secretion.[1][2] While its use for this indication has been largely superseded by proton pump inhibitors and H2-receptor antagonists, it remains a subject of interest for its antispasmodic and antisecretory effects in other gastrointestinal disorders.[3][4][5] This guide delves into the scientific journey of this compound, from its initial discovery to its characterization and clinical application.

History and Discovery

The development of this compound is rooted in the broader history of anticholinergic pharmacology and the effort to create peripherally selective agents.

-

1902: Methylscopolamine is patented, marking its official discovery.[3][6] This emerged from the late 19th and early 20th-century exploration of modifying natural alkaloids, like scopolamine (hyoscine), to alter their therapeutic properties. The addition of a methyl group to the nitrogen atom of scopolamine created a quaternary ammonium compound, a key innovation to restrict its action to the peripheral nervous system.

-

Mid-20th Century: The Upjohn Company played a significant role in the commercial development of this compound under the trade name "Pamine".[7] This period saw a surge in the development of anticholinergic drugs for the treatment of peptic ulcer disease, a prevalent condition at the time.

-

1947: this compound receives approval for medical use in the United States.[3][6] Its ability to reduce gastric acid secretion and gastrointestinal motility with fewer central side effects than atropine (B194438) and scopolamine made it a valuable addition to the therapeutic armamentarium.

-

Present Day: While no longer a first-line treatment for peptic ulcers, this compound is still available in generic formulations and is used for conditions such as intestinal spasms and to reduce salivation.[3][8]

Mechanism of Action

This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][4] Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which regulates various involuntary bodily functions, including glandular secretion and smooth muscle contraction.

There are five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs). This compound acts as a non-selective antagonist at these receptors in the periphery. Its primary therapeutic effects are mediated through the blockade of:

-

M1 Receptors: Located on enteric neurons, their blockade contributes to the reduction of gastric acid secretion.

-

M3 Receptors: Found on parietal cells and smooth muscle cells, their inhibition directly reduces gastric acid secretion and gastrointestinal motility.

The quaternary ammonium structure of this compound makes it highly polar and lipid-insoluble, thus preventing it from readily crossing the blood-brain barrier and causing significant central nervous system effects like drowsiness and confusion that are common with tertiary amine anticholinergics.

Signaling Pathway

The binding of acetylcholine to M1 and M3 muscarinic receptors activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological response, such as gastric acid secretion from parietal cells or smooth muscle contraction. This compound competitively blocks the initial binding of acetylcholine to the receptor, thereby inhibiting this entire signaling pathway.

References

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. This compound [medbox.iiab.me]

- 4. What is Methscopolamine Bromide used for? [synapse.patsnap.com]

- 5. Methscopolamine bromide|CAS 155-41-9|DC Chemicals [dcchemicals.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. goodrx.com [goodrx.com]

The Theoretical Cornerstone: Methylscopolamine Bromide in Experimental Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine, serves as a potent and specific tool in experimental pharmacology.[1][2] Its utility is rooted in its function as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] This guide delves into the theoretical basis for its use, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols to characterize its activity.

Mechanism of Action: A Competitive Antagonist at Muscarinic Receptors

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3][4] These receptors are a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions.[5] By occupying the acetylcholine binding site, this compound prevents receptor activation and the subsequent downstream signaling cascades.[6]

A key feature of this compound is its quaternary ammonium structure, which confers a permanent positive charge.[6] This charge limits its ability to cross the blood-brain barrier, making it a peripherally selective antagonist with minimal central nervous system side effects.[6] This property is invaluable in experimental settings where researchers aim to isolate and study peripheral muscarinic receptor function without confounding central effects.

Muscarinic Receptor Subtypes and Signaling Pathways

There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling mechanisms.[7] this compound acts as a non-selective antagonist, binding to all five subtypes with high affinity.[7] The experimental consequences of this antagonism depend on the receptor subtype present in the tissue or cell type under investigation.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 G-proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10]

Conversely, the M2 and M4 receptor subtypes couple to Gi/o G-proteins.[11] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]

Quantitative Data

The affinity of this compound for muscarinic receptors is typically quantified using radioligand binding assays. The dissociation constant (Kd) or the inhibition constant (Ki) are common metrics. Lower values indicate higher binding affinity.